Methyl 2-bromo-5-(bromomethyl)benzoate
Description
Crystallographic Analysis and Molecular Geometry
Crystallographic investigations of this compound have revealed fundamental structural parameters that define its molecular architecture. The compound crystallizes in a monoclinic crystal system, as evidenced by similar brominated benzoate derivatives studied through X-ray diffraction techniques. The molecular conformation exhibits specific geometric characteristics that are influenced by the positioning of both bromine substituents on the aromatic ring system.
The benzene ring maintains planarity, with bond lengths and angles falling within expected ranges for substituted aromatic compounds. Carbon-bromine bond lengths in the structure are approximately 1.89 Å for the aromatic bromine substitution, while the bromomethyl carbon-bromine bond exhibits similar geometric parameters. The ester functionality demonstrates typical geometric features, with the carbonyl carbon-oxygen double bond length measuring approximately 1.20 Å and the ester carbon-oxygen single bond length around 1.33 Å.
The dihedral angle between the aromatic ring plane and the ester group represents a critical structural parameter. In related brominated benzoate compounds, this angle ranges from 5.73° to 39.22°, depending on the substitution pattern and intermolecular interactions. For this compound, the specific orientation of the ester group relative to the aromatic plane influences both the molecular packing and intermolecular hydrogen bonding patterns.
Intermolecular interactions play a crucial role in crystal packing. The compound exhibits weak hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms and aromatic hydrogen atoms. These interactions create characteristic packing motifs that stabilize the crystal structure and influence the overall molecular arrangement within the solid state.
Electronic Structure Calculations via Density Functional Theory
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies utilizing standard exchange-correlation functionals reveal the distribution of electron density throughout the molecule and identify reactive sites for potential chemical transformations.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate the compound's electronic characteristics and reactivity patterns. The presence of two bromine atoms significantly affects the orbital energies and electron distribution, with both halogen substituents acting as electron-withdrawing groups that influence the aromatic system's electronic properties.
Fukui indices calculated through Density Functional Theory methods identify the most electrophilic and nucleophilic sites within the molecule. The 5-(bromomethyl) group consistently emerges as the most electrophilic site, making it highly susceptible to nucleophilic attack. This computational prediction aligns with experimental observations regarding the compound's reactivity in substitution reactions.
The molecular electrostatic potential surface calculated through Density Functional Theory reveals regions of positive and negative charge distribution. The carbonyl oxygen exhibits the most negative electrostatic potential, while the carbon atoms bonded to bromine atoms show positive regions, indicating their susceptibility to nucleophilic attack. These calculations provide quantitative measures of reactivity that correlate with experimental kinetic studies.
Vibrational frequency calculations confirm the molecular structure and provide theoretical infrared spectroscopic data. The carbonyl stretching frequency, calculated to occur around 1680 cm⁻¹, matches experimental infrared spectroscopy observations. Carbon-bromine stretching frequencies appear in the lower energy region, typically around 500-600 cm⁻¹, providing diagnostic information for structural confirmation.
Comparative Analysis with Structural Analogs
The structural comparison between this compound and its ethyl analog, ethyl 2-bromo-5-(bromomethyl)benzoate, reveals subtle but significant differences in molecular geometry and properties. Both compounds share the same aromatic substitution pattern but differ in their ester alkyl groups.
| Property | This compound | Ethyl 2-bromo-5-(bromomethyl)benzoate |
|---|---|---|
| Molecular Formula | C₉H₈Br₂O₂ | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 307.97 g/mol | 321.99 g/mol |
| CAS Number | 90721-58-7 | 1261483-52-6 |
| Crystallographic System | Monoclinic | Monoclinic |
The ethyl ester analog exhibits increased molecular flexibility due to the additional carbon atom in the alkyl chain. This increased flexibility affects the dihedral angle between the aromatic ring and ester group, potentially leading to different conformational preferences in both solution and solid state.
Comparative analysis with other positional isomers provides additional structural insights. Methyl 5-bromo-2-(bromomethyl)benzoate, which represents a regioisomer with reversed bromine positions, demonstrates different electronic and steric properties. The repositioning of the bromine substituents alters the compound's reactivity profile and influences intermolecular interactions in the crystal structure.
The substitution pattern significantly affects the molecular dipole moment and overall polarity. Density Functional Theory calculations indicate that the 2-bromo-5-(bromomethyl) substitution pattern creates a different dipole orientation compared to the 5-bromo-2-(bromomethyl) pattern, influencing solubility characteristics and intermolecular interactions.
Crystal packing comparisons reveal that different substitution patterns lead to distinct hydrogen bonding networks and molecular arrangements. While the 2-bromo-5-(bromomethyl) substituted compound forms specific intermolecular contacts through its bromomethyl group, the regioisomer exhibits different packing motifs that affect its physical properties.
Temperature-dependent structural studies of these analogs show that all compounds maintain their basic geometric features across typical operating temperature ranges. However, thermal expansion coefficients and lattice parameter variations differ among the analogs, reflecting the influence of substitution patterns on crystal stability and thermal behavior.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPDLMVLCHAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733483 | |
| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-58-7 | |
| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate in the presence of a brominating agent such as bromine (Br2) and a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The compound can be reduced to form the corresponding methyl 2-bromo-5-methylbenzoate.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 2-bromo-5-methylbenzoate.
Oxidation: Formation of 2-bromo-5-(bromomethyl)benzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-(bromomethyl)benzoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions, while the ester group can participate in various esterification and hydrolysis reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Methyl 2-(bromomethyl)benzoate (CAS: 2739-97-1)
Structural Differences :
- Substituents: A single bromomethyl group at the 2-position (vs. 2-bromo and 5-bromomethyl in the target compound).
- Molecular Formula: C₉H₈BrO₂ (molecular weight: 243.07 g/mol ).
Ethyl 2-bromo-5-(bromomethyl)benzoate (CAS: 1261483-52-6)
Structural Differences :
- Ester Group: Ethyl (-OCH₂CH₃) instead of methyl (-OCH₃).
- Molecular Formula: C₁₀H₁₀Br₂O₂ (molecular weight: 321.99 g/mol ).
Physical Properties :
Reactivity :
- The ethyl ester may exhibit slower hydrolysis rates compared to methyl esters, influencing reaction kinetics in ester cleavage or transesterification.
Methyl 5-bromo-2-methylbenzoate (Methyl 5-Bromo-o-toluate)
Structural Differences :
- Substituents: Bromine at the 5-position and a methyl group (-CH₃) at the 2-position (vs. bromine at 2 and bromomethyl at 5 in the target compound).
- Molecular Formula: C₉H₈BrO₂ (molecular weight: 243.07 g/mol ).
Methyl 2-bromo-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzoate (AZ-2)
Structural Differences :
- Substituents: A 7H-pyrrolo[2,3-d]pyrimidin-4-ylamino group at the 5-position (replacing the bromomethyl group in the target compound).
- Molecular Complexity: Designed as a kinase inhibitor (TTBK1 binder) with demonstrated crystallographic data .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Storage Conditions | Hazard Class |
|---|---|---|---|---|---|---|
| Methyl 2-bromo-5-(bromomethyl)benzoate | 90721-58-7 | C₉H₈Br₂O₂ | 307.97 | N/A | 2–8°C (inert) | H314 |
| Methyl 2-(bromomethyl)benzoate | 2739-97-1 | C₉H₈BrO₂ | 243.07 | N/A | N/A | Less severe |
| Ethyl 2-bromo-5-(bromomethyl)benzoate | 1261483-52-6 | C₁₀H₁₀Br₂O₂ | 321.99 | 1.699 (predicted) | 2–8°C | IRRITANT |
Biological Activity
Methyl 2-bromo-5-(bromomethyl)benzoate is a brominated aromatic compound with significant biological activity, particularly in its interactions with various biological systems. This compound has garnered attention for its potential effects on cellular processes, enzyme activities, and its implications in pharmacology and toxicology.
- Molecular Formula : C₉H₈Br₂O₂
- Molecular Weight : 307.97 g/mol
- CAS Number : 90721-58-7
- Purity : Typically around 96%
- Melting Point : 76-78 °C
- Storage Conditions : Should be stored under inert atmosphere at temperatures of 2-8 °C to maintain stability.
This compound primarily acts through:
- Electrophilic Aromatic Substitution : The brominated structure allows it to participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles.
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction can lead to alterations in metabolic pathways and potentially affect drug metabolism and efficacy.
Biological Targets
The compound targets several biological systems, including:
- Respiratory System : Exposure can lead to respiratory issues such as asthma and breathing difficulties.
- Skin and Eyes : It is known to cause severe burns upon contact, indicating its hazardous nature.
Cellular Effects
Research indicates that this compound can influence various cellular processes:
- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression : Acts as a transcriptional regulator affecting genes involved in cell cycle regulation and apoptosis.
Toxicological Profile
The compound is classified as hazardous, with potential effects including:
- Skin Burns : Direct contact can lead to severe skin injuries.
- Eye Damage : Exposure can result in significant ocular harm.
- Respiratory Issues : Inhalation may provoke acute respiratory distress or chronic conditions like asthma.
Study on Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The findings suggested that the compound could inhibit these enzymes, leading to altered drug metabolism profiles, which could have implications for pharmacokinetics in therapeutic settings.
Toxicological Assessment
In a toxicological assessment, researchers exposed laboratory animals to varying concentrations of the compound. Results indicated dose-dependent responses, with higher concentrations leading to increased incidence of skin burns and respiratory distress. This study emphasized the need for careful handling and consideration of exposure limits in industrial applications.
Applications in Research and Industry
This compound is utilized in various fields:
- Organic Synthesis : Serves as an intermediate in the synthesis of complex organic molecules.
- Biochemical Research : Employed for studying enzyme inhibition and protein interactions.
- Pharmaceutical Development : Investigated for potential use in drug formulation due to its unique reactivity profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 4-bromo-2-(bromomethyl)benzoate | Bromine at the 4-position | Similar enzyme interactions |
| Methyl 2-bromo-5-methoxybenzoate | Contains a methoxy group instead of bromomethyl | Different reactivity profile |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, 0°C, 12h | 65–75% |
| Esterification | CH₃OH, H₂SO₄, reflux | 85–90% |
How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.9 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 307.97 (C₉H₈Br₂O₂).
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., C-Br bond lengths ~1.89 Å) .
Q. Advanced
- HPLC Analysis : Detect trace impurities (e.g., dibrominated byproducts).
- Temperature Profiling : Optimize exothermic bromination steps using in-situ IR monitoring.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for purification .
What are the key safety considerations for handling this compound?
Q. Basic
- GHS Hazards : Corrosive (H314), requiring PPE (gloves, goggles) and fume hood use.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Can computational methods predict reactive sites?
Advanced
DFT calculations (e.g., Fukui indices) identify the 5-(bromomethyl) group as the most electrophilic site. Experimental validation via kinetic isotope effects (KIE) aligns with computational predictions .
What are its applications in pharmaceutical synthesis?
Basic
Used as a key intermediate in:
Q. Example Transformation :
| Reaction | Product | Application |
|---|---|---|
| Suzuki Coupling | Methyl 2-bromo-5-(aryl)benzoate | Kinase inhibitor precursor |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
